
Disulfide, bis(2-methoxyphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-methoxyphenyl), also known as 2,2'-dithiodi-o-cresol (DTOC), is a chemical compound that belongs to the class of aromatic disulfides. It has been widely used in scientific research due to its unique properties such as antioxidant, anti-inflammatory, and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of DTOC is not fully understood. However, it is believed to act through multiple pathways. DTOC has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. DTOC has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
DTOC has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DTOC has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
In addition, DTOC has been found to modulate the activity of several signaling pathways involved in inflammation and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTOC has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTOC has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. DTOC is also easy to handle and can be dissolved in common solvents such as ethanol and DMSO.
However, DTOC also has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. DTOC can also interfere with some assays that rely on the production of reactive oxygen species, such as the DCFH-DA assay. In addition, DTOC can have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on DTOC. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DTOC. Another area of interest is the investigation of the mechanism of action of DTOC, particularly its effects on the Nrf2-Keap1 and NF-κB pathways.
In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DTOC. This will help to determine the optimal dosage and administration route for DTOC in different applications. Furthermore, there is a need for more studies on the potential toxicity of DTOC, particularly its long-term effects on human health.
Conclusion
In conclusion, disulfide, bis(2-methoxyphenyl) (DTOC), is a chemical compound with unique properties that make it a valuable tool for scientific research. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer activities. DTOC has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DTOC, which will help to further elucidate its mechanism of action and potential applications.
Métodos De Síntesis
DTOC can be synthesized by the reaction of o-cresol with sulfur in the presence of a catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then oxidized to form DTOC. The yield of DTOC can be improved by using a higher concentration of sulfur and a higher reaction temperature.
Aplicaciones Científicas De Investigación
DTOC has been extensively studied for its antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and protect cells from oxidative damage. DTOC has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
In addition, DTOC has been investigated for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. DTOC has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Número CAS |
13920-94-0 |
|---|---|
Nombre del producto |
Disulfide, bis(2-methoxyphenyl) |
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
Clave InChI |
USHOSLIEBCEAIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





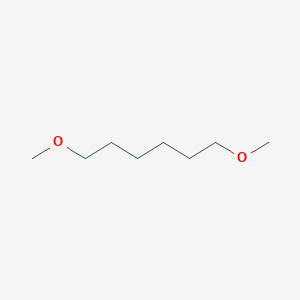
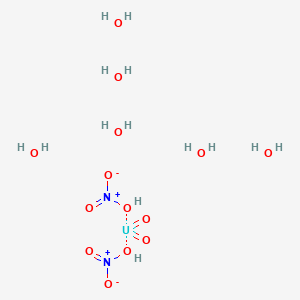

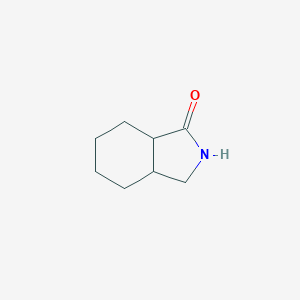
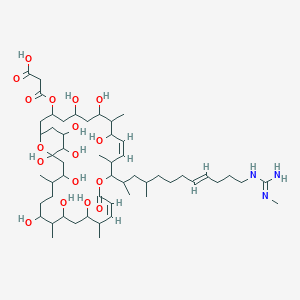




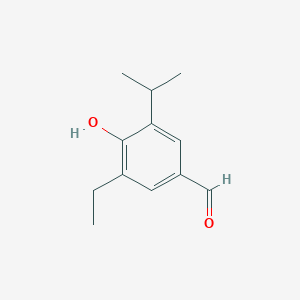
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
